D-Erythrose

Catalog No.
S525681
CAS No.
583-50-6
M.F
C4H8O4
M. Wt
120.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythrose

CAS Number

583-50-6

Product Name

D-Erythrose

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1

InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,3,4-trihydroxybutanal, D-threose, erythrose, erythrose, (R*,S*)-isomer, erythrose, (R-(R*,S*))-isomer, erythrose, (S-(R*,S*))-isomer, L-threose, threose

Canonical SMILES

C(C(C(C=O)O)O)O

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O

The exact mass of the compound D-Erythrose is 120.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Tetroses - Supplementary Records. It belongs to the ontological category of erythrose in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

D-Erythrose (CAS 583-50-6) is a four-carbon aldotetrose and a fundamental chiral building block widely utilized in advanced organic synthesis and biochemical research. Typically supplied as a highly water-soluble syrup, it possesses two contiguous chiral centers in a syn configuration, making it a highly valuable 'chiral pool' precursor for the construction of complex polyhydroxylated natural products and pharmaceuticals. Beyond its structural utility, D-Erythrose is characterized by its high reactivity as a reducing sugar; it exists with a significant proportion of free acyclic aldehyde in solution, driving exceptionally fast Maillard reaction kinetics. For procurement professionals and synthetic chemists, prioritizing D-Erythrose is driven by its dual utility: it bypasses complex de novo asymmetric induction steps in synthesis and serves as an accelerated model compound in glycation and rare sugar biocatalysis [1].

Substituting D-Erythrose with its diastereomer, D-Threose, or with common hexoses like D-Glucose, fundamentally compromises both stereochemical integrity and reaction kinetics. In total synthesis, D-Erythrose provides a rigid syn diol template; replacing it with D-Threose yields the anti configuration, requiring costly and inefficient inversion steps to correct the stereochemistry. In biochemical assays, substituting D-Erythrose with D-Glucose for Maillard reaction modeling fails because hexoses predominantly exist in stable cyclic hemiacetal forms, drastically slowing down the initial Schiff base formation. Consequently, using a generic hexose substitute in glycation assays extends experimental timelines from hours to weeks [1], while using the wrong tetrose epimer in synthesis leads to complete target failure [2].

Accelerated Amadori Product Formation in Glycation Assays

D-Erythrose exhibits an exceptionally high rate of non-enzymatic glycation compared to standard hexoses. In studies measuring the formation of Amadori products with lens crystalline proteins, D-Erythrose reacts 10-fold faster than D-Glucose. This kinetic advantage is attributed to its acyclic structure, which provides a higher level of free aldehyde groups available for initial Schiff base formation[1].

Evidence DimensionRate of Amadori product formation
Target Compound Data10-fold faster reaction rate
Comparator Or BaselineD-Glucose (Baseline rate)
Quantified Difference10x acceleration in glycation kinetics
ConditionsReaction with lens crystalline proteins in aqueous environment

Allows researchers to model Advanced Glycation End-product (AGE) formation in a fraction of the time required when using standard glucose.

Superior Conversion Yield in Biocatalytic Rare Sugar Production

When utilized as a substrate for metalloenzyme-catalyzed isomerization, D-Erythrose demonstrates superior conversion efficiency compared to its epimer. Using the hyperthermophilic isomerase TM0416, D-Erythrose achieves a 71% conversion yield to D-erythrulose, significantly outperforming D-Threose, which only reaches a 54.5% yield under identical conditions[1].

Evidence DimensionEnzymatic conversion yield to D-erythrulose
Target Compound Data71% conversion yield
Comparator Or BaselineD-Threose (54.5% conversion yield)
Quantified Difference16.5% higher absolute conversion yield
ConditionsTM0416 metalloenzyme catalysis for 6 hours at 80°C, pH 7

Makes D-Erythrose the preferred, higher-yielding precursor for the industrial biocatalytic manufacturing of rare ketoses like D-erythrulose.

High-Yield Preservation of Syn-Diol Stereocenters in Chiral Pool Synthesis

D-Erythrose provides a highly efficient starting point for synthesizing complex chiral targets, bypassing the need for low-yield de novo asymmetric steps. In the synthesis of (2R, 3S)-3-hydroxypipecolic acid precursors, D-Erythrose undergoes direct protection and homologation to yield N-Boc protected diol intermediates with up to 94-96% yield, perfectly preserving its native syn stereocenters [1].

Evidence DimensionYield of protected chiral intermediate
Target Compound Data94-96% yield
Comparator Or BaselineDe novo asymmetric induction (typically lower yield and higher step count)
Quantified DifferenceNear-quantitative yield with zero stereocenter inversion steps
ConditionsProtection and homologation in chiral pool synthesis of 3-hydroxypipecolic acid

Significantly reduces step count and material loss in the procurement and scale-up of complex pharmaceutical intermediates.

Accelerated In Vitro Glycation Modeling

Due to its 10-fold faster Amadori product formation rate compared to glucose, D-Erythrose is the optimal choice for researchers needing to rapidly induce and study Advanced Glycation End-products (AGEs) and protein cross-linking in weeks rather than months[1].

Biocatalytic Manufacturing of D-Erythrulose

D-Erythrose is the preferred substrate for enzymatic isomerization processes, offering a 71% conversion yield. It is highly recommended for biochemical producers synthesizing rare ketoses via metalloenzyme pathways, outperforming D-Threose [2].

Chiral Pool Precursor for Complex Therapeutics

With its fixed syn stereocenters, D-Erythrose is an ideal starting material for the total synthesis of polyhydroxylated targets, such as Resolvin D4, (-)-swainsonine, and 3-hydroxypipecolic acid, ensuring near-quantitative yields in early protection steps [3].

Purity

Syrup, ca 70% w/v, >75% dry wt. basis ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

120.04225873 Da

Monoisotopic Mass

120.04225873 Da

Heavy Atom Count

8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X3EI0WE8Q4
756EZ12FT6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1758-51-6
583-50-6

Wikipedia

Erythrose

Dates

Last modified: 08-15-2023
1: Sousa CE, Ribeiro AM, Gil Fortes A, Cerqueira NM, Alves MJ. Total Facial Discrimination of 1,3-Dipolar Cycloadditions in a d-Erythrose 1,3-Dioxane Template: Computational Studies of a Concerted Mechanism. J Org Chem. 2017 Jan 20;82(2):982-991. doi: 10.1021/acs.joc.6b02518. Epub 2017 Jan 9. PubMed PMID: 28032997.
2: Szczepaniak M, Moc J. Anomerization reaction of bare and microhydrated d-erythrose via explicitly correlated coupled cluster approach. Two water molecules are optimal. J Comput Chem. 2017 Feb 15;38(5):288-303. doi: 10.1002/jcc.24680. Epub 2016 Nov 29. PubMed PMID: 27896831.
3: Kaufmann M, Mügge C, Kroh LW. Theory of the milieu dependent isomerisation dynamics of reducing sugars applied to d-erythrose. Carbohydr Res. 2015 Dec 11;418:89-97. doi: 10.1016/j.carres.2015.10.010. Epub 2015 Oct 30. PubMed PMID: 26580710.
4: Liu LL, Yi T, Zhao X. Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma. Oncol Lett. 2015 Feb;9(2):769-773. Epub 2014 Dec 3. PubMed PMID: 25621049; PubMed Central PMCID: PMC4301512.
5: Barbier T, Collard F, Zúñiga-Ripa A, Moriyón I, Godard T, Becker J, Wittmann C, Van Schaftingen E, Letesson JJ. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):17815-20. doi: 10.1073/pnas.1414622111. Epub 2014 Dec 1. PubMed PMID: 25453104; PubMed Central PMCID: PMC4273404.
6: Azofra LM, Alkorta I, Elguero J, Popelier PL. Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. Carbohydr Res. 2012 Sep 1;358:96-105. doi: 10.1016/j.carres.2012.06.011. Epub 2012 Jun 27. PubMed PMID: 22841585.
7: Hernandez-García L, Quintero L, Sánchez M, Sartillo-Piscil F. Beneficial effect of internal hydrogen bonding interactions on the beta-fragmentation of primary alkoxyl radicals. Two-step conversion of D-xylo- and D-ribofuranoses into L-threose and D-erythrose, respectively. J Org Chem. 2007 Oct 26;72(22):8196-201. Epub 2007 Sep 27. PubMed PMID: 17900138.
8: Guo J, Frost JW. Biosynthesis of 1-deoxy-1-imino-D-erythrose 4-phosphate: a defining metabolite in the aminoshikimate pathway. J Am Chem Soc. 2002 Jan 30;124(4):528-9. PubMed PMID: 11804477.
9: Vogt JR, Lamm-Kolonko L, Renz P. Biosynthesis of vitamin B-12 in anaerobic bacteria. Experiments with Eubacterium limosum and D-erythrose 14C-labeled in different positions. Eur J Biochem. 1988 Jul 1;174(4):637-40. PubMed PMID: 2968906.
10: Hosomi S, Nakai N, Kogita J, Terada T, Mizoguchi T. Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate. Biochem J. 1986 Nov 1;239(3):739-43. PubMed PMID: 3827825; PubMed Central PMCID: PMC1147348.
11: Terada T, Mukae H, Ohashi K, Hosomi S, Mizoguchi T, Uehara K. Characterization of an enzyme which catalyzes isomerization and epimerization of D-erythrose 4-phosphate. Eur J Biochem. 1985 Apr 15;148(2):345-51. PubMed PMID: 3987693.
12: Terada T, Kohno T, Samejima T, Hosomi S, Mizoguchi T, Uehara K. Purification and properties of beef liver aldehyde reductase catalyzing the reduction of D-erythrose 4-phosphate. J Biochem. 1985 Jan;97(1):79-87. PubMed PMID: 3888976.
13: Privalle LS. Effects of D-erythrose on nitrogenase activity in whole filaments of Anabaena sp. strain 7120. J Bacteriol. 1984 Nov;160(2):794-6. PubMed PMID: 6238947; PubMed Central PMCID: PMC214809.
14: Ohashi K, Terada T, Kohno T, Hosomi S, Mizoguchi T, Uehara K. Enzymatic isomerization and epimerization of D-erythrose 4-phosphate and its quantitative analysis by gas chromatography/mass spectrometry. Eur J Biochem. 1984 Jul 16;142(2):347-53. PubMed PMID: 6547672.
15: Privalle LS, Burris RH. D-erythrose supports nitrogenase activity in isolated Anabaena sp. strain 7120 heterocysts. J Bacteriol. 1984 Feb;157(2):350-6. PubMed PMID: 6229527; PubMed Central PMCID: PMC215253.
16: Risley JM, Van Etten RL. Kinetics of oxygen exchange at the anomeric carbon atom of D-glucose and D-erythrose using the oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. Biochemistry. 1982 Dec 7;21(25):6360-5. PubMed PMID: 6217836.
17: Fujii S, Maruoka M. 2-amino-2-deoxy-D-erythrose in Agaricus bisporus. Biochim Biophys Acta. 1982 Aug 27;717(3):486-90. PubMed PMID: 6215066.
18: Le Maréchal P, Froussios C, Level M, Azerad R. Enzymic properties of phosphonic analogues of D-erythrose 4-phosphate. Biochem Biophys Res Commun. 1980 Feb 27;92(4):1097-103. PubMed PMID: 6102859.
19: Williams JF, Blackmore PF, Duke CC, MacLeod JK. Fact, uncertainty and speculation concerning the biochemistry of D-erythrose-4-phosphate and its metabolic roles. Int J Biochem. 1980;12(3):339-44. Review. PubMed PMID: 6998788.
20: Paoletti F, Williams JF, Horecker BL. An enyzmic method for the analysis of D-erythrose 4-phosphate. Anal Biochem. 1979 May;95(1):250-3. PubMed PMID: 158992.

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